

JSH-23: A Technical Guide to a Selective NF-κB Inhibitor

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Compound of Interest

Compound Name: JSH-23

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **JSH-23**, a potent and selective inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, oncology, and neurobiology.

Core Chemical and Physical Properties

JSH-23, systematically named 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, is a small molecule inhibitor with the chemical formula $C_{16}H_{20}N_2$.^[1] It is a cell-permeable diamino compound that has gained significant attention for its specific mode of action in targeting the NF-κB signaling cascade.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for **JSH-23** are summarized in the table below.

Property	Value	Citations
IUPAC Name	4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine	[2][3]
Synonyms	NF-κB Activation Inhibitor II	[3]
CAS Number	749886-87-1	[3]
Molecular Formula	C ₁₆ H ₂₀ N ₂	[1][3]
Molecular Weight	240.34 g/mol	[1][2]
IC ₅₀	7.1 μM (for NF-κB transcriptional activity in LPS-stimulated RAW 264.7 macrophages)	[3][4][5][6]
Solubility	DMSO: ≥24 mg/mL Ethanol: ≥17.1 mg/mL (with ultrasonic assistance) Water: Insoluble	[1][2][6]
Appearance	Crystalline solid	[3]
Storage	Solid form at -20°C. Stock solutions can be stored at -20°C for up to 3 months. Avoid long-term storage of diluted solutions.	[2]

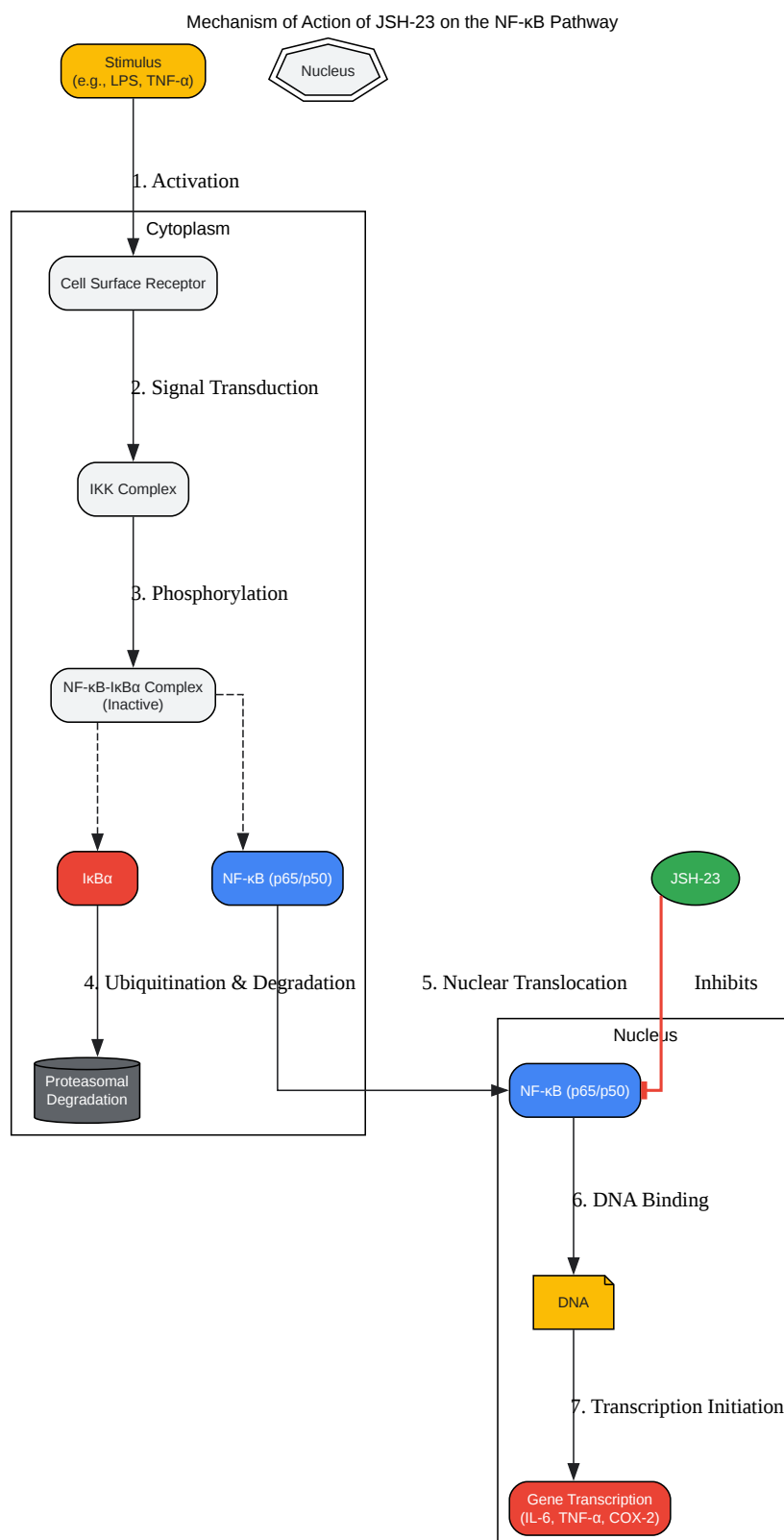
Mechanism of Action: Selective Inhibition of NF-κB p65 Nuclear Translocation

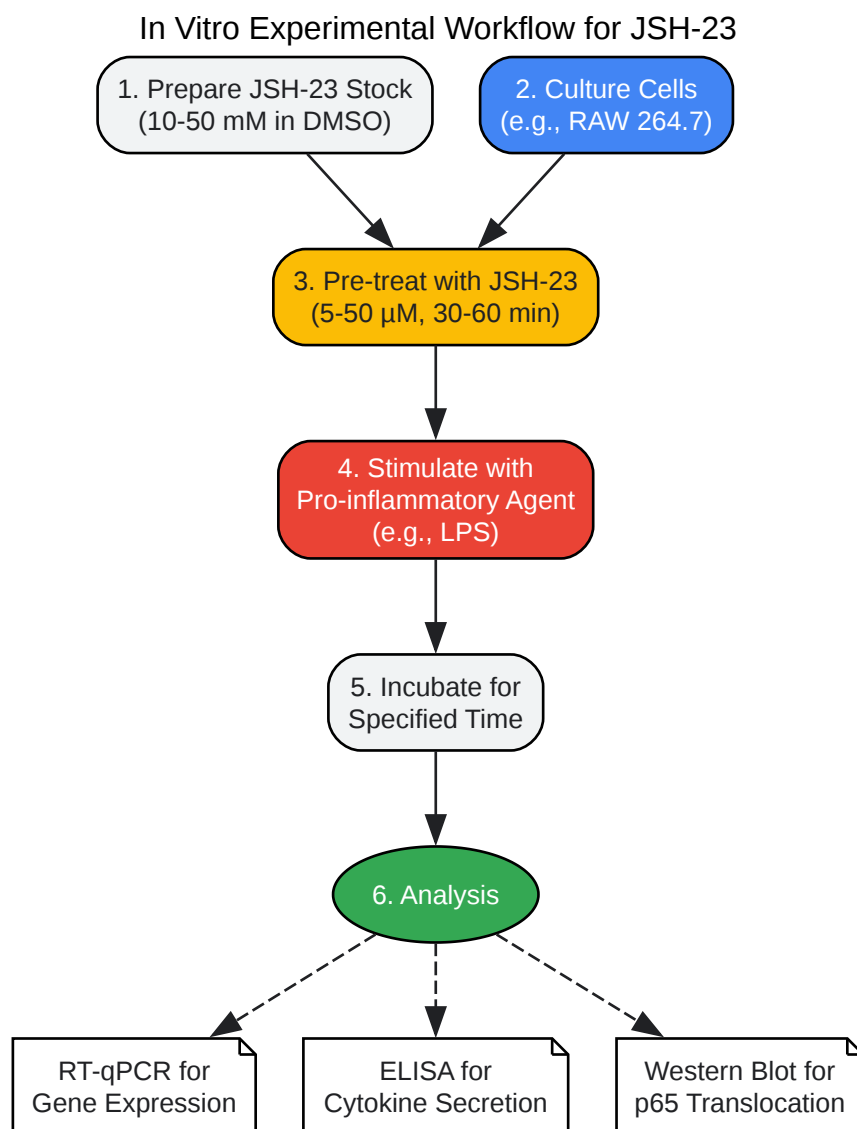
JSH-23 exerts its inhibitory effect on the NF-κB pathway through a distinct and selective mechanism. Unlike many other NF-κB inhibitors that target upstream components like IκB kinases (IKKs), **JSH-23** acts downstream by directly interfering with the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex.[2][7] Crucially, it does not affect the degradation of the inhibitory protein IκBα.[3][4]

Under basal conditions, NF- κ B dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by I κ B proteins.[8] Upon stimulation by various signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates I κ B α , leading to its ubiquitination and subsequent proteasomal degradation.[8] This unmask the nuclear localization sequence (NLS) on the NF- κ B subunits, allowing the dimer to translocate into the nucleus. Once in the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes.[7]

JSH-23 specifically blocks the nuclear import of the p65 subunit, thereby preventing the NF- κ B dimer from reaching its genomic targets.[9] This leads to a downstream suppression of NF- κ B-mediated gene expression, including cytokines like IL-6 and TNF- α , as well as enzymes such as COX-2 and iNOS.[10]

Interestingly, some studies have shown that **JSH-23** can also indirectly influence other pathways. For instance, it has been observed to increase the levels of Nrf2 and hemeoxygenase-1 (HO-1), suggesting a potential role in enhancing antioxidant defenses.[4] [10]





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